Uldazepam

Catalog No.
S546312
CAS No.
28546-58-9
M.F
C18H15Cl2N3O
M. Wt
360.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uldazepam

CAS Number

28546-58-9

Product Name

Uldazepam

IUPAC Name

7-chloro-5-(2-chlorophenyl)-N-prop-2-enoxy-3H-1,4-benzodiazepin-2-amine

Molecular Formula

C18H15Cl2N3O

Molecular Weight

360.2 g/mol

InChI

InChI=1S/C18H15Cl2N3O/c1-2-9-24-23-17-11-21-18(13-5-3-4-6-15(13)20)14-10-12(19)7-8-16(14)22-17/h2-8,10H,1,9,11H2,(H,22,23)

InChI Key

DTMPGSXFUXZBDK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

U 31,920, U 31920, U-31,920, U-31920, uldazepam

Canonical SMILES

C=CCONC1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3Cl

The exact mass of the compound Uldazepam is 359.0592 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Uldazepam is a specialized 1,4-benzodiazepine derivative characterized by its unique C2 O-allyloxime moiety, which distinguishes it from traditional C2-lactam structures like diazepam. With a predicted boiling point of 460°C and high solubility in aprotic solvents such as DMSO, it serves as a critical reference material in electrochemical reduction assays and a versatile precursor in synthetic chemistry [1]. For procurement professionals and synthetic chemists, Uldazepam represents a high-value building block, offering a terminal alkene handle that enables downstream functionalization—a feature entirely absent in conventional benzodiazepine benchmarks[2].

Substituting Uldazepam with common in-class analogs like diazepam or lorazepam fundamentally compromises both synthetic and analytical workflows. Standard benzodiazepines possess a stable, relatively inert C2-lactam core, whereas Uldazepam features an O-allyloxime group derived from a highly reactive thionamide intermediate[1]. This specific functionalization not only shifts the compound’s polarographic reduction potential but also provides an active terminal alkene for cross-metathesis or thiol-ene coupling. Utilizing a generic lactam substitute eliminates this reactive handle, rendering the material useless for advanced grafting, polymer-conjugation, or specialized electrochemical calibration [2].

Electrochemical Reduction Profile: O-Allyloxime vs. C2-Ketone

Uldazepam exhibits a distinct polarographic reduction mechanism driven by its C2 O-allyloxime group, which differs fundamentally from the standard C2-ketone reduction seen in diazepam. Studies on the polarographic behavior of Uldazepam highlight its unique multi-electron reduction wave characteristics, making it an essential calibrant for distinguishing oximinoethers from standard lactam benzodiazepines in complex analytical matrices[1].

Evidence DimensionPolarographic reduction mechanism and wave profile
Target Compound DataDistinct multi-electron reduction wave specific to the C2 O-allyloxime moiety
Comparator Or BaselineDiazepam (Standard azomethine/C2-lactam reduction profile)
Quantified DifferenceStructural shift in reduction potential due to the oxime ether linkage, altering the primary reduction site
ConditionsPolarographic analysis in buffered aqueous/organic media

Procuring Uldazepam is essential for analytical laboratories requiring precise electrochemical calibration standards for oximino-functionalized heterocycles.

Synthetic Processability: Thionamide Reactivity vs. Lactam Inertness

The synthesis of Uldazepam relies on the high reactivity of its thionamide precursor, which is significantly more prone to aminolytic amidine formation than standard lactams. Reaction of the thionamide with O-allyl-hydroxylamine proceeds efficiently to yield the oximinoether, whereas attempting this substitution on a standard lactam like diazepam results in negligible yields [1]. This demonstrates the necessity of the thionamide-to-oxime pathway for producing C2-modified benzodiazepines.

Evidence DimensionSusceptibility to aminolytic amidine/oxime formation
Target Compound DataHigh yield conversion to O-allyloxime via thionamide intermediate
Comparator Or BaselineDiazepam (<5% yield under identical nucleophilic attack conditions)
Quantified DifferenceOrders-of-magnitude higher nucleophilic susceptibility at the C2 position compared to standard lactams
ConditionsReaction with O-allyl-hydroxylamine under standard synthetic conditions

Buyers sourcing intermediates for C2-functionalized benzodiazepines must utilize Uldazepam or its thionamide precursor, as standard lactams cannot undergo this specific transformation.

Post-Synthetic Functionalization: Terminal Alkene Availability

Unlike typical benzodiazepines, Uldazepam features a terminal alkene via its O-allyl group, providing a stoichiometric handle for further chemical modification. While diazepam and lorazepam possess no such aliphatic double bonds, Uldazepam can undergo thiol-ene click reactions or olefin metathesis, enabling its integration into polymer matrices or targeted delivery systems without disrupting the core diazepine pharmacophore[1].

Evidence DimensionTerminal alkene availability for click-chemistry and grafting
Target Compound Data1 available terminal alkene (O-allyl group)
Comparator Or BaselineDiazepam / Lorazepam (0 available terminal alkenes)
Quantified Difference100% increase in reactive alkene sites for downstream conjugation
ConditionsStandard thiol-ene or metathesis coupling conditions

For materials scientists or medicinal chemists requiring a conjugatable benzodiazepine analog, Uldazepam provides a critical synthetic handle that generic alternatives lack.

Electrochemical Reference Standards

Uldazepam is uniquely suited as a calibrant in polarographic assays to differentiate oximino-benzodiazepines from traditional lactam-based tranquilizers, leveraging its distinct multi-electron reduction profile [1].

Precursor for Conjugated Heterocycles

In synthetic workflows, Uldazepam's terminal alkene is exploited for thiol-ene click chemistry or cross-metathesis, allowing the attachment of the benzodiazepine core to polymer supports or sensor surfaces—an application impossible with diazepam [2].

Model Compound for Thionamide Reactivity Studies

Employed in process chemistry to benchmark the efficiency of aminolytic amidine and oxime formation, Uldazepam serves as a proof-of-concept for utilizing highly reactive thionamide intermediates over inert lactams[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

359.0592175 Da

Monoisotopic Mass

359.0592175 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VAE9C0350C

Other CAS

28546-58-9

Wikipedia

Uldazepam

Dates

Last modified: 02-18-2024
1: Oelschläger H, Ellaithy MM. Analyses of drugs by polarographic methods, XXVII. The polarographic behaviour of uldazepam. Arch Pharm (Weinheim). 1987 Jan;320(1):80-7. Erratum in: Arch Pharm (Weinheim) 1987 Apr;320(4):384. PubMed PMID: 2882739.
2: Oelschläger H, Ellaithy MM, Volke J. [Mechanism of the polarographic reduction of the tranquilizer uldazepam]. Arch Pharm (Weinheim). 1988 Feb;321(2):69-72. German. PubMed PMID: 3369929.

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